6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine
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Overview
Description
6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 6 and 7 positions, respectively. It is widely used in medicinal chemistry and pharmaceutical research due to its potential biological activities and structural versatility .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been reported to have antimicrobial properties . They have also been associated with the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
It is suggested that the compound forms a sticky π–π bond with the iile 60 in the binding site . This interaction stabilizes the compound in the binding site and may contribute to its biological activity.
Biochemical Pathways
The activation of nf-kappab suggests that it may be involved in inflammatory and immune responses .
Result of Action
The compound’s interaction with its targets and its potential antimicrobial properties suggest that it may have a significant impact on cellular processes .
Biochemical Analysis
Biochemical Properties
6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine has been shown to interact with various enzymes and proteins . It forms a sticky π–π bond with the imidazole ring, stabilizing it in the binding site . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, potentially inhibiting or activating certain enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific threshold effects have been observed, high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is an area of active research . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine. This intermediate is then subjected to further reactions with halogenated derivatives under phase transfer catalysis (PTC) conditions to yield the desired compound . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and tetrabutylammonium bromide (t-BAB) as a phase transfer catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The imidazo[4,5-B]pyridine scaffold can be further modified through cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as DMF, bases like K2CO3, and catalysts such as t-BAB .
Major Products
The major products formed from the reactions of this compound include various substituted imidazo[4,5-B]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine include other imidazo[4,5-B]pyridine derivatives, such as:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at the 6 and 7 positions, respectively, can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-7-chloro-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-6-5(4(3)8)10-2-11-6/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFMFJGMTUIRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=CN2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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